molecular formula C10H18O5 B14570910 Ethyl 2,2-diethoxy-3-oxobutanoate CAS No. 61699-45-4

Ethyl 2,2-diethoxy-3-oxobutanoate

Cat. No.: B14570910
CAS No.: 61699-45-4
M. Wt: 218.25 g/mol
InChI Key: JHWPKIFXYCEEKU-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxy-3-oxobutanoate: is an organic compound with the molecular formula C10H18O5 It is a derivative of ethyl acetoacetate, featuring two ethoxy groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with diethyl carbonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and concentration of reactants to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-diethoxy-3-oxobutanoate finds applications in various scientific research fields, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxy-3-oxobutanoate primarily involves its reactivity as an enolate precursor. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,2-diethoxy-3-oxobutanoate is unique due to the presence of two ethoxy groups, which enhance its reactivity and versatility in organic synthesis. This structural feature allows for the formation of a wider range of derivatives compared to its analogs .

Properties

CAS No.

61699-45-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2,2-diethoxy-3-oxobutanoate

InChI

InChI=1S/C10H18O5/c1-5-13-9(12)10(8(4)11,14-6-2)15-7-3/h5-7H2,1-4H3

InChI Key

JHWPKIFXYCEEKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)(OCC)OCC

Origin of Product

United States

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